(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate
Overview
Description
(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate is a useful research compound. Its molecular formula is C14H20BrNO2 and its molecular weight is 314.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Occurrence and Fate
Synthetic phenolic antioxidants (SPAs), including derivatives similar to “(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate,” have been widely used in various industrial and commercial products to retard oxidative reactions. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices including indoor dust, outdoor air particulates, sea sediment, and river water. Studies suggest that SPAs and their transformation products can cause hepatic toxicity, endocrine disrupting effects, or even carcinogenic outcomes. Future studies are recommended to investigate novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Metabolism and Toxicity
The metabolism and toxicity of carbamates, including compounds structurally related to “this compound,” have been extensively studied. These studies have shown a trend where the metabolic stability of carbamates decreases with the size of their alkyl substituents, impacting their lability to metabolic hydrolysis. This information is crucial for designing carbamates as drugs or prodrugs, highlighting the importance of understanding structure-metabolism relationships (Vacondio et al., 2010).
Biodegradation
The biodegradation and fate of ethyl tert-butyl ether (ETBE), a compound related to tert-butyl carbamates, in soil and groundwater have been reviewed, highlighting the ability of microorganisms to degrade ETBE aerobically. This review provides insights into the aerobic biodegradation pathways and emphasizes the potential of using specific microorganisms and pathways in bioremediation efforts. However, the anaerobic biodegradation potential remains less understood, and further investigation is warranted (Thornton et al., 2020).
Catalytic Applications
Catalytic non-enzymatic kinetic resolution of racemates, including those related to “this compound,” is a field of significant interest. This review covers the principal developments in catalytic non-enzymatic kinetic resolution, highlighting the importance of chiral catalysts in asymmetric organic synthesis. Such catalytic processes are crucial for the synthesis of enantiopure compounds, demonstrating the relevance of this compound and its analogs in industrial applications (Pellissier, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-(4-bromophenyl)propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(11-5-7-12(15)8-6-11)9-16-13(17)18-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVQIDLQGUKRLS-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.